3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile is an organic compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a nitrile group attached to the carbon adjacent to the oxirane ring. The compound is used primarily for research purposes and has various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of an alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring. The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols or other oxygenated products.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for nitrile reduction.
Substitution: Various nucleophiles (amines, alcohols, thiols) under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Amines: Formed from the reduction of the nitrile group.
Substituted Oxiranes: Formed from nucleophilic substitution reactions.
Scientific Research Applications
3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile involves the reactivity of the oxirane ring and the nitrile group. The oxirane ring is highly strained and can undergo ring-opening reactions, making it a reactive intermediate in various chemical processes. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of amines or other derivatives .
Comparison with Similar Compounds
Similar Compounds
Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl)-: Similar structure with an oxirane ring and an aldehyde group instead of a nitrile group.
Oxirane, 2-ethyl-3-methyl-: Contains an oxirane ring with different alkyl substituents.
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-methyl-3-(3-methylbutyl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C9H15NO/c1-7(2)4-5-9(3)8(6-10)11-9/h7-8H,4-5H2,1-3H3 |
InChI Key |
KCVZAJPUGMWUFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1(C(O1)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.